N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The first pyrazole (1,5-dimethyl-1H-pyrazol-4-yl) is substituted with methyl groups at positions 1 and 5, while the second pyrazole (1-isopropyl-4-methyl-1H-pyrazol-3-amine) includes an isopropyl group at position 1 and a methyl group at position 2.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-9(2)18-8-10(3)13(16-18)14-6-12-7-15-17(5)11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H |
InChI Key |
URGYBWHBXYWSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(N(N=C2)C)C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-diketones with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. These methods utilize advanced catalysts and environmentally friendly procedures, such as microwave-assisted synthesis and ultrasound irradiation, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides)
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole Derivatives
The target compound is distinguished from analogs by its aliphatic isopropyl group and dual pyrazole core . Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Steric Effects : The isopropyl group in the target compound introduces greater steric bulk compared to ethyl or methyl substituents in analogs like N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (CAS 952195-00-5) .
- Hybrid Systems : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine integrate heteroaromatic systems, which may alter pharmacokinetic profiles compared to purely aliphatic derivatives.
Physicochemical Properties
Table 2: Physical Property Comparisons
Notes:
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 232.33 g/mol. Its structure features two pyrazole rings, which are known for their diverse biological activities.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific compound has shown promising results in various studies.
Antimicrobial Activity
A study evaluating several pyrazole derivatives demonstrated that compounds with similar structural features exhibited significant antimicrobial activity. In vitro tests showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 4a | 0.22 | 0.5 | Bactericidal |
| 5a | 0.25 | 0.6 | Bactericidal |
| 7b | 0.23 | 0.55 | Bactericidal |
| 10 | 0.30 | 0.8 | Bacteriostatic |
Antimalarial Properties
Research on related pyrazoleamide compounds has revealed their potential as antimalarials, particularly against Plasmodium falciparum. These compounds disrupt sodium homeostasis in malaria parasites, which is crucial for their survival and proliferation . The rapid action of these compounds indicates their potential for treating malaria effectively.
Case Study: Efficacy Against Malaria
In a study involving murine models infected with P. falciparum, the pyrazoleamide compound PA21A092 demonstrated a significant reduction in parasitemia with an effective dose for 90% parasitemia reduction (ED90) of just 2.5 mg/kg . This highlights the efficacy of pyrazole derivatives in combating malaria.
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism.
- Receptor Binding : It might bind to receptors that are critical for pathogen survival or virulence.
- Disruption of Ion Homeostasis : Similar compounds have been shown to disrupt ion homeostasis, particularly sodium ions in malaria parasites .
Future Directions and Research Findings
Further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Studies focusing on:
- In vivo efficacy : Understanding how the compound performs in living organisms.
- Resistance mechanisms : Investigating how pathogens might develop resistance to these compounds.
These areas will provide deeper insights into the therapeutic potential and limitations of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
